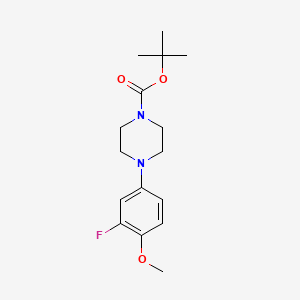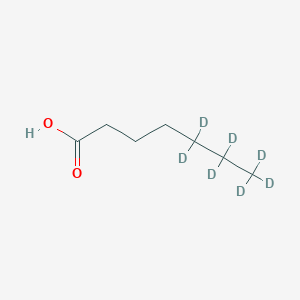
Heptanoic-5,5,6,6,7,7,7-d7 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated form of heptanoic acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions: Heptanoic-5,5,6,6,7,7,7-d7 acid can be synthesized through the deuteration of heptanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic exchange reaction where heptanoic acid is treated with deuterium gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterated solvents and reagents. The process may include multiple steps of purification to ensure the high isotopic purity of the final product.
化学反应分析
Types of Reactions: Heptanoic-5,5,6,6,7,7,7-d7 acid undergoes similar chemical reactions as its non-deuterated counterpart, heptanoic acid. These reactions include:
Oxidation: this compound can be oxidized to produce heptanoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include deuterated esters, amides, and alcohols, which retain the deuterium labeling.
科学研究应用
Heptanoic-5,5,6,6,7,7,7-d7 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for NMR spectroscopy and mass spectrometry.
作用机制
The mechanism of action of heptanoic-5,5,6,6,7,7,7-d7 acid is similar to that of heptanoic acid. It interacts with various enzymes and receptors in biological systems. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, which can slow down the reaction rates compared to non-deuterated compounds.
相似化合物的比较
Hexanoic acid: A six-carbon chain carboxylic acid.
Octanoic acid: An eight-carbon chain carboxylic acid.
Heptanoic acid: The non-deuterated form of heptanoic-5,5,6,6,7,7,7-d7 acid.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium can enhance the accuracy of NMR spectroscopy and mass spectrometry by reducing background noise and improving signal clarity.
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
137.23 g/mol |
IUPAC 名称 |
5,5,6,6,7,7,7-heptadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2 |
InChI 键 |
MNWFXJYAOYHMED-NCKGIQLSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC(=O)O |
规范 SMILES |
CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


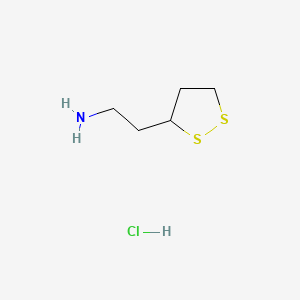

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
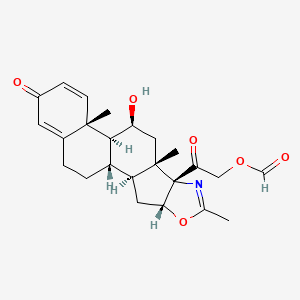
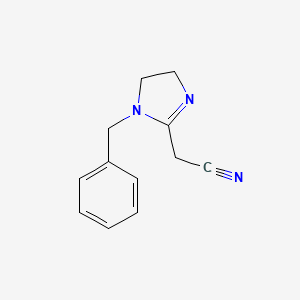
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
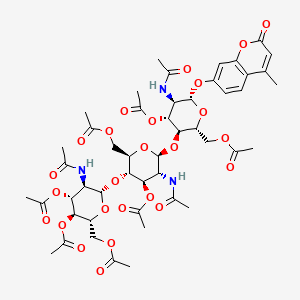
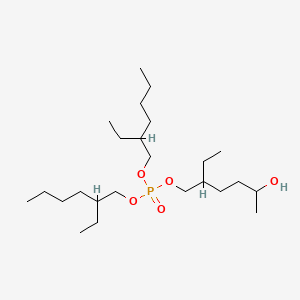

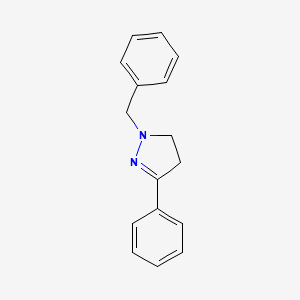
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
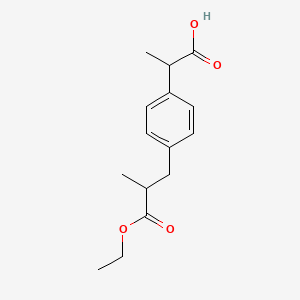
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
